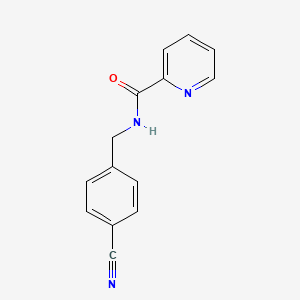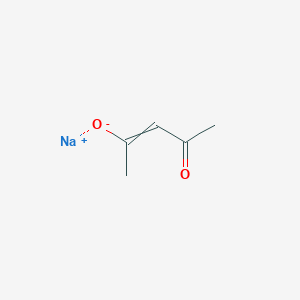
sodium;4-oxopent-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium;4-oxopent-2-en-2-olate can be synthesized by reacting acetylacetone with sodium hydroxide. The reaction typically involves dissolving sodium hydroxide in a solvent such as water, followed by the addition of acetylacetone. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained through processes such as filtration, crystallization, and drying .
化学反应分析
Types of Reactions
Sodium;4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield diketones, while reduction reactions may produce alcohols .
科学研究应用
Sodium;4-oxopent-2-en-2-olate has a wide range of applications in scientific research:
作用机制
The mechanism of action of sodium;4-oxopent-2-en-2-olate involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes. The compound can coordinate with metal ions through its oxygen atoms, forming chelates that are stable and catalytically active .
相似化合物的比较
Similar Compounds
Cobalt (II) 4-oxopent-2-en-2-olate: Similar in structure but contains cobalt instead of sodium.
Titanium (IV) 4-oxopent-2-en-2-olate: Contains titanium and is used in different catalytic applications.
Uniqueness
Sodium;4-oxopent-2-en-2-olate is unique due to its ability to form stable sodium complexes, which are useful in various chemical reactions and industrial applications. Its sodium ion also makes it more soluble in water compared to its metal counterparts .
属性
分子式 |
C5H7NaO2 |
|---|---|
分子量 |
122.10 g/mol |
IUPAC 名称 |
sodium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |
InChI 键 |
AIWZOHBYSFSQGV-UHFFFAOYSA-M |
规范 SMILES |
CC(=CC(=O)C)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


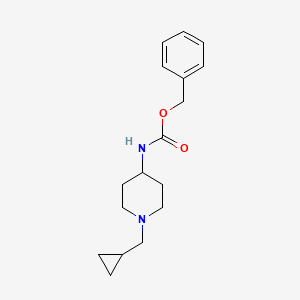
![1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B14126082.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B14126088.png)
![methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B14126093.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)


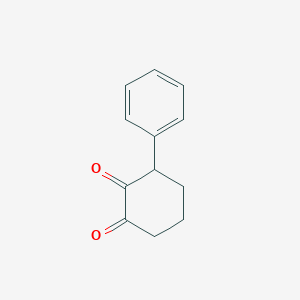
![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)

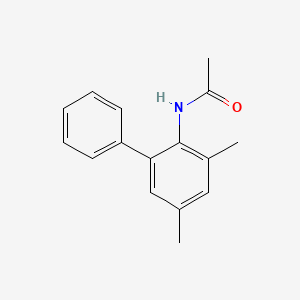
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
